Lipophilicity Control: A 1-Log Unit Difference in Predicted XLogP3 vs. the Acetamide Analog
Controlling lipophilicity is paramount in avoiding promiscuous binding and poor pharmacokinetics. The target compound possesses a computed XLogP3 of 1.4, which is significantly lower than the predicted value for the non-cyclopropyl analog, N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (XLogP3 ~2.4) [1]. This approximately 1-log unit reduction is attributable to the electron-withdrawing and steric properties of the cyclopropane ring, positioning the target compound more favorably within the optimal drug-like lipophilicity space (cLogP 1-3) [2].
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (XLogP3: ~2.4, predicted) |
| Quantified Difference | Approximately 1-log unit lower |
| Conditions | Computational prediction (XLogP3 algorithm); structural difference is the replacement of a cyclopropyl group with a methyl group. |
Why This Matters
A lower, controlled lipophilicity reduces the risk of off-target pharmacology and improves solubility, making this compound a superior starting point for lead optimization programs aiming for oral bioavailability.
- [1] Kuujia.com. (n.d.). Cas no 888409-97-0 (N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide). Retrieved from https://www.kuujia.com/cas-888409-97-0.html View Source
- [2] Chembase.cn. (n.d.). N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide. Retrieved from http://www.chembase.cn View Source
